1-(6-Methoxynaphthalen-2-YL)propan-2-OL
Overview
Description
1-(6-Methoxynaphthalen-2-YL)propan-2-OL is an organic compound belonging to the class of methoxynaphthalene derivatives. This compound features a methoxy group attached to the 6th position of the naphthalene ring and a hydroxyl group attached to the 2nd position of the propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Methoxynaphthalen-2-YL)propan-2-OL can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where 6-methoxynaphthalene is reacted with propene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxynaphthalen-2-YL)propan-2-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to produce corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent and temperature conditions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols, alkanes, and other reduced derivatives.
Substitution Products: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-YL)propan-2-OL has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex organic molecules. In biology, it serves as a biochemical reagent for studying enzyme mechanisms and metabolic pathways. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(6-Methoxynaphthalen-2-YL)propan-2-OL exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Methoxynaphthalen-2-YL)propan-2-OL is similar to other methoxynaphthalene derivatives, such as 1-(6-methoxynaphthalen-2-yl)ethan-1-one (Naproxen). it differs in its functional groups and chemical properties, which contribute to its unique applications and effects. Other similar compounds include various substituted naphthalenes and methoxynaphthalenes, each with distinct chemical structures and properties.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXSJQHHXNLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958505 | |
Record name | 1-(6-Methoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37414-52-1 | |
Record name | (1)-6-Methoxy-alpha-methylnaphthalene-2-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-Methoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-6-methoxy-α-methylnaphthalene-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.